molecular formula C11H11FN2O5 B3243964 [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate CAS No. 160203-74-7

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

Cat. No.: B3243964
CAS No.: 160203-74-7
M. Wt: 270.21 g/mol
InChI Key: KMQULMAOYWPJKG-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a fluorinated pyrimidine ring, making it a valuable intermediate in the synthesis of antiviral agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluorocytosine with a suitable dihydrofuran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: It is a crucial component in the development of antiviral drugs, especially those targeting HIV and hepatitis B virus.

    Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, such as viral enzymes. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses. The fluorinated pyrimidine ring plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Emtricitabine: A nucleoside analog used as an antiviral agent against HIV and hepatitis B.

    Lamivudine: Another nucleoside analog with similar antiviral properties.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

Uniqueness

[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate is unique due to its specific structural features, including the fluorinated pyrimidine ring and the dihydrofuran moiety. These features contribute to its high potency and selectivity as an antiviral agent, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(2S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17)/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQULMAOYWPJKG-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Reactant of Route 2
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Reactant of Route 3
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Reactant of Route 5
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Reactant of Route 6
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate

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